2-Ethyl-1-methyl-4-(propan-2-yl)benzene

Description

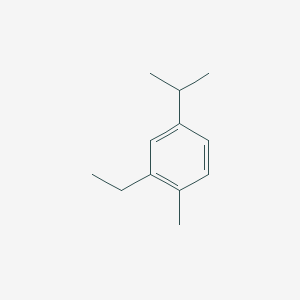

Structure

2D Structure

3D Structure

Properties

CAS No. |

1199-38-8 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

2-ethyl-1-methyl-4-propan-2-ylbenzene |

InChI |

InChI=1S/C12H18/c1-5-11-8-12(9(2)3)7-6-10(11)4/h6-9H,5H2,1-4H3 |

InChI Key |

HYJZTIMDJXKZAC-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1)C(C)C)C |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(C)C)C |

Synonyms |

Benzene, 2-ethyl-1-methyl-4-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Nomenclature and Advanced Structural Considerations of 2 Ethyl 1 Methyl 4 Propan 2 Yl Benzene

Systematic IUPAC Naming and Nomenclature of Alkyl-Substituted Aromatics

The naming of substituted benzene (B151609) derivatives follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC) to ensure a universal and unambiguous system of identification. For polysubstituted benzenes where none of the substituents grant the ring a special name (like phenol or toluene), the parent name is "benzene". byjus.com

The process for naming 2-ethyl-1-methyl-4-(propan-2-yl)benzene is as follows:

Identify the Parent Compound: The core structure is a benzene ring.

Identify the Substituents: The ring is decorated with three alkyl groups: an ethyl group (-CH₂CH₃), a methyl group (-CH₃), and an isopropyl group (-CH(CH₃)₂). The IUPAC-preferred name for the isopropyl group is propan-2-yl. quora.com

Number the Ring: The carbon atoms of the benzene ring are numbered to give the substituents the lowest possible locants (positions). byjus.com The numbering priority is determined by alphabetical order of the substituents: ethyl, isopropyl, methyl. Therefore, the carbon bearing the ethyl group could be assigned position 1. However, the goal is to achieve the lowest possible set of numbers for all substituents.

If we start at the ethyl group (position 1), the substituents would be at positions 1, 2, and 5.

If we start at the methyl group (position 1), the substituents are at 1, 2, and 4.

If we start at the isopropyl group (position 1), the substituents are at 1, 4, and 5. Comparing the sets of locants (1,2,5 vs. 1,2,4 vs. 1,4,5), the set "1,2,4" is the lowest. Therefore, the methyl group is assigned to position 1, the ethyl group to position 2, and the isopropyl group to position 4.

Assemble the Name: The substituents are listed in alphabetical order, not numerical order. The name is constructed by prefixing the names of the substituents, preceded by their locants, to the parent name "benzene".

Following these rules, the systematic IUPAC name is 1-Ethyl-2-methyl-4-(propan-2-yl)benzene . nih.gov However, the name This compound is also commonly used and understood, arising from a different initial numbering choice that still aims to minimize locants. For clarity and consistency, IUPAC rules guide towards a single preferred name.

| Rule | Description | Application to this compound |

|---|---|---|

| Parent Name | For simple alkyl-substituted benzenes, the parent name is "benzene". | The base name is benzene. |

| Numbering | Number the ring to give the substituents the lowest possible set of locants. | Numbering as 1-methyl, 2-ethyl, 4-isopropyl gives the locant set (1,2,4), which is the lowest possible. |

| Alphabetical Order | List substituents alphabetically, regardless of their locant number. | Ethyl comes before methyl, which comes before propan-2-yl. |

| Final Name Assembly | Combine locants, substituent names, and the parent name. | This compound. |

Positional and Constitutional Isomerism within Ethyl, Methyl, and Isopropyl Substituted Benzene Frameworks

Constitutional isomers are compounds that share the same molecular formula (in this case, C₁₂H₁₈) but differ in the connectivity of their atoms. byjus.com Positional isomerism is a specific type of constitutional isomerism where the isomers have the same carbon skeleton and the same functional groups, but the position of the functional groups on the skeleton differs.

For a benzene ring substituted with one ethyl, one methyl, and one isopropyl group, numerous positional isomers can exist. The relative positions of these three groups on the six-carbon ring can be varied to create distinct molecules. For instance, the common prefixes ortho- (1,2-disubstituted), meta- (1,3-disubstituted), and para- (1,4-disubstituted) describe the relationship between pairs of substituents. byjus.com With three substituents, the possibilities expand significantly.

Below is a table showcasing some of the positional isomers of this compound.

| IUPAC Name | Substituent Positions |

|---|---|

| 1-Ethyl-2-methyl-4-(propan-2-yl)benzene | 1, 2, 4 |

| 1-Ethyl-3-methyl-5-(propan-2-yl)benzene | 1, 3, 5 |

| 1-Ethyl-4-methyl-2-(propan-2-yl)benzene | 1, 4, 2 |

| 4-Ethyl-1-methyl-2-(propan-2-yl)benzene | 1, 2, 4 |

| 2-Ethyl-1-methyl-3-(propan-2-yl)benzene | 1, 2, 3 |

The number of possible substituted benzenes grows rapidly with the number of different substituents. asianscientist.com Each unique arrangement of the ethyl, methyl, and isopropyl groups on the benzene framework results in a distinct compound with its own set of physical and chemical properties.

Theoretical Stereochemical Implications and Conformational Analysis in Related Systems

Stereochemistry deals with the three-dimensional arrangement of atoms in molecules. For this compound itself, there are no chiral centers, and therefore it does not exhibit enantiomerism. However, the principles of conformational analysis are highly relevant to understanding its dynamic structure.

Conformational analysis is the study of the energetics of different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. lumenlearning.com The ethyl and isopropyl substituents are not static; they undergo rapid rotation around the single bond connecting them to the benzene ring. This rotation is not entirely free, as it is influenced by steric interactions—the repulsion between electron clouds of nearby atoms or groups. libretexts.org

Ethyl Group Conformation: In related systems like ethylbenzene, the ethyl group can adopt various conformations. The most stable conformation is typically one where the methyl group of the ethyl substituent is staggered relative to the ortho C-H bonds of the benzene ring, minimizing steric strain. Computational studies on substituted benzenes show that ethylbenzene exists in conformations where the methyl group is both in the plane of and perpendicular to the benzene ring. rsc.org

Isopropyl Group Conformation: The isopropyl group presents a more sterically hindered environment. The rotation of the isopropyl group is also restricted. The most stable conformation will be the one that minimizes the steric clash between the two methyl groups of the isopropyl substituent and the ortho-hydrogens of the benzene ring.

Advanced Synthetic Methodologies for 2 Ethyl 1 Methyl 4 Propan 2 Yl Benzene and Congeneric Aromatic Scaffolds

Strategies for Regioselective Aromatic Substitution in Benzene (B151609) Derivatives

The synthesis of a specific polysubstituted benzene isomer, such as 2-Ethyl-1-methyl-4-(propan-2-yl)benzene, is fundamentally dependent on the ability to control the position of incoming substituents. This regioselectivity is primarily governed by the electronic and steric properties of the substituents already present on the aromatic ring.

Electrophilic Aromatic Substitution (EAS) is the most common pathway for the functionalization of benzene and its derivatives. masterorganicchemistry.comlibretexts.org The introduction of a new substituent is directed by the existing groups on the ring, which can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. masterorganicchemistry.com

Alkyl groups, such as the methyl and isopropyl groups in p-cymene (B1678584) (the logical precursor to the target molecule), are activating groups and ortho-, para-directors. This is due to their electron-donating nature through inductive effects and hyperconjugation, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.comyoutube.com When an electrophile attacks the aromatic ring of p-cymene, the existing methyl and isopropyl groups will direct the incoming substituent to the positions ortho to them.

In the case of p-cymene, the positions ortho to the methyl group are C2 and C6, and the positions ortho to the isopropyl group are C3 and C5. Since the methyl and isopropyl groups are para to each other, the directing effects of both groups reinforce the activation of the C2, C3, C5, and C6 positions. However, steric hindrance from the bulky isopropyl group can influence the regiochemical outcome of the substitution, often favoring substitution at the less hindered positions.

A plausible route to this compound involves the Friedel-Crafts acylation of p-cymene. The introduction of an acetyl group (CH₃CO-) would be directed to the positions ortho to the existing alkyl groups. Due to the steric bulk of the isopropyl group, the acylation is most likely to occur at the position ortho to the methyl group, leading to the formation of 2-acetyl-1-methyl-4-(propan-2-yl)benzene. Subsequent reduction of the ketone functionality, for instance via a Clemmensen or Wolff-Kishner reduction, would yield the desired ethyl group, thus completing the synthesis of this compound. chemistrysteps.comyoutube.comucalgary.ca

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect |

| -CH₃, -CH₂CH₃, -CH(CH₃)₂ | Activating | Ortho, Para |

| -OH, -OR, -NH₂ | Activating | Ortho, Para |

| -Cl, -Br, -I | Deactivating | Ortho, Para |

| -NO₂, -CN, -SO₃H, -CHO, -COR | Deactivating | Meta |

While less common for the synthesis of simple alkylbenzenes, Nucleophilic Aromatic Substitution (SNA) provides an alternative strategy, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. For SNA to occur, a good leaving group, typically a halide, must be present on the ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).

In the context of synthesizing congeners of this compound, one could envision a scenario where a halogenated cymene derivative, further substituted with a nitro group, undergoes nucleophilic substitution. For example, a 2-chloro-1-methyl-4-(propan-2-yl)-5-nitrobenzene could potentially react with a nucleophile to displace the chloride. However, for the specific synthesis of this compound, this pathway is less direct than electrophilic substitution.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Alkyl Group Installation

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, offering a powerful toolkit for the synthesis of polysubstituted aromatics with high selectivity and functional group tolerance.

These palladium-catalyzed reactions are instrumental in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. To synthesize a derivative of the target molecule, one could start with a di-halogenated aromatic precursor and sequentially couple different organoboron reagents. For instance, a 1-bromo-4-chloro-2-methylbenzene could first undergo a Suzuki coupling with an isopropylboronic acid derivative, followed by a second coupling with an ethylboronic acid derivative under different catalytic conditions.

Heck Coupling: The Heck reaction couples an organic halide or triflate with an alkene. While typically used to form vinylarenes, it can be adapted for alkyl group installation through subsequent reduction of the double bond.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide or triflate. Organozinc compounds are highly reactive, often allowing for milder reaction conditions compared to other cross-coupling methods.

Table 2: Overview of Key Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst |

| Suzuki-Miyaura | Organoboron | Organic Halide/Triflate | Palladium |

| Heck | Alkene | Organic Halide/Triflate | Palladium |

| Negishi | Organozinc | Organic Halide/Triflate | Palladium/Nickel |

Direct C–H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization of the aromatic ring. These reactions involve the direct conversion of a C-H bond into a C-C bond, often with the aid of a transition metal catalyst. For the synthesis of this compound, a direct C-H ethylation of p-cymene could be envisioned, although achieving high regioselectivity in the presence of multiple activated C-H bonds remains a significant challenge. The development of directing groups that can temporarily coordinate to the metal catalyst and guide it to a specific C-H bond is a key area of research in this field.

Programmed and Sequential Synthesis of Multi-Substituted Benzene Systems

The successful synthesis of a complex molecule like this compound hinges on a carefully planned sequence of reactions. libretexts.orglibretexts.orgpressbooks.pub The order of substituent introduction is critical to ensure the desired regiochemical outcome. youtube.com

A retrosynthetic analysis of the target molecule suggests that p-cymene is a logical starting material. The key challenge is the introduction of the ethyl group at the C2 position. As discussed, the existing methyl and isopropyl groups are both ortho-, para-directors. A direct Friedel-Crafts alkylation with an ethyl halide would likely lead to a mixture of products due to competing substitution at various activated positions and the possibility of polyalkylation.

A more controlled approach involves a Friedel-Crafts acylation followed by reduction. chemistrysteps.com This two-step process offers superior regioselectivity and avoids the issues associated with direct alkylation.

A plausible synthetic sequence would be:

Starting Material: p-Cymene (1-methyl-4-(propan-2-yl)benzene).

Friedel-Crafts Acylation: Reaction of p-cymene with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The acetyl group is introduced predominantly at the position ortho to the methyl group and meta to the isopropyl group due to a combination of electronic and steric effects. This yields 2-acetyl-1-methyl-4-(propan-2-yl)benzene.

Reduction: The ketone functionality of the acylated product is then reduced to a methylene group (-CH₂-). This can be achieved using methods like the Wolff-Kishner reduction (hydrazine, KOH, heat) or the Clemmensen reduction (Zn(Hg), HCl). This step converts the acetyl group into an ethyl group, affording the final product, this compound.

This programmed approach, which considers the directing effects of substituents and utilizes a reliable acylation-reduction sequence, represents a classic and effective strategy for the synthesis of polysubstituted aromatic compounds.

Reductive Strategies for Aromatic Ring Modification

Reduction of the aromatic nucleus or its substituents is a fundamental strategy for creating saturated or partially saturated cyclic systems and for the indirect synthesis of specific alkyl substitution patterns.

Catalytic hydrogenation offers a direct route to the saturation of aromatic rings, though it requires forcing conditions due to the inherent stability of the aromatic system. While typical alkene double bonds can be reduced selectively in the presence of an aromatic ring, the benzene nucleus itself is inert to hydrogenation under mild conditions (e.g., H₂/Pd at room temperature and atmospheric pressure). libretexts.org To achieve complete saturation of a substituted benzene like this compound to its corresponding substituted cyclohexane, more rigorous conditions are necessary. This typically involves the use of platinum or rhodium catalysts under high pressures of hydrogen gas. libretexts.org

A more nuanced and synthetically valuable application of catalytic hydrogenation in this context is the reduction of benzylic carbonyl groups. libretexts.orglibretexts.org This forms the second step of the Friedel-Crafts acylation-reduction sequence, a powerful method for introducing straight-chain alkyl groups onto an aromatic ring while avoiding the carbocation rearrangements common in direct Friedel-Crafts alkylation. libretexts.org For instance, to introduce the ethyl group onto a 4-isopropyltoluene precursor, one could perform a Friedel-Crafts acylation with acetyl chloride, followed by catalytic hydrogenation of the resulting aryl ketone. The carbonyl group is selectively reduced to a methylene group (CH₂) without affecting the aromatic ring. libretexts.org

| Transformation | Typical Catalysts | Conditions | Selectivity |

|---|---|---|---|

| Aromatic Ring Saturation (Arene → Cyclohexane) | Pt, Rh on Carbon, Ni | High H₂ pressure (several hundred atm), elevated temperature | Reduces the entire aromatic ring |

| Benzylic Carbonyl Reduction (Ar-C=O → Ar-CH₂) | Pd on Carbon (Pd/C) | H₂ (1 atm), room temperature | Chemoselectively reduces the benzylic ketone; the aromatic ring is unaffected |

| Alkene Reduction (in presence of Arene) | Pd on Carbon (Pd/C) | H₂ (1 atm), room temperature | Chemoselectively reduces the alkene; the aromatic ring is unaffected libretexts.org |

The Birch reduction is a powerful method for the partial reduction of aromatic rings, yielding 1,4-cyclohexadienes. wikipedia.org The reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol serving as a proton source. wikipedia.orgmasterorganicchemistry.com The mechanism involves the addition of solvated electrons to the aromatic ring, forming a radical anion. wikipedia.org This intermediate is then protonated by the alcohol, followed by a second electron addition and a final protonation step to yield the non-conjugated 1,4-diene product, which is often kinetically favored over the more stable conjugated 1,3-diene. masterorganicchemistry.comadichemistry.com

The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. adichemistry.comchemistnotes.com For an alkyl-substituted benzene like this compound, all substituents (ethyl, methyl, isopropyl) are electron-donating groups (EDGs). EDGs deactivate the ring towards reduction and direct the process to yield a product where the carbons bearing the alkyl groups remain part of the double bonds. masterorganicchemistry.comadichemistry.com This occurs because the EDGs stabilize the radical anion intermediate at the ortho and meta positions, leading to protonation at these sites. chemistnotes.com The final product would be a 1,4-cyclohexadiene with the alkyl groups attached to the sp²-hybridized carbons.

| Substituent Type | Electronic Effect | Favored Reduction Pattern | Resulting Product Structure |

|---|---|---|---|

| Alkyl (e.g., -CH₃, -CH₂CH₃) | Electron-Donating (EDG) | Ortho, Meta reduction adichemistry.comchemistnotes.com | Substituent remains on a double bond |

| Carboxylic Acid (-COOH) | Electron-Withdrawing (EWG) | Ipso, Para reduction adichemistry.comchemistnotes.com | Substituent is on a saturated carbon |

| Alkoxy (-OR) | Electron-Donating (EDG) | Ortho, Meta reduction | Substituent remains on a double bond (enol ether) |

Novel Organocatalytic Benzannulation Approaches for Aromatic Ring Construction

While classical methods often build substituted benzenes through sequential modification of the parent ring, benzannulation strategies construct the aromatic ring itself from acyclic precursors. Organocatalytic benzannulation represents a highly efficient and versatile modern approach for assembling polysubstituted arenes under mild conditions. semanticscholar.org This methodology avoids the use of transition metals and offers exceptional control over selectivity. semanticscholar.org

These reactions typically involve domino or cascade sequences where acyclic building blocks are assembled into the six-membered ring, which then aromatizes. Various organocatalysts can be employed, including secondary amines, tertiary amines, phosphines, and N-heterocyclic carbenes (NHCs), which mediate different types of cyclization pathways. semanticscholar.org The choice of catalyst and synthons (the building blocks) allows for the construction of a wide array of highly functionalized aromatic architectures. semanticscholar.org For example, a [4+2] or [3+3] cycloaddition strategy using different synthons catalyzed by a tertiary amine like DABCO could hypothetically be designed to construct the 1,2,4-trisubstituted pattern of the target molecule's scaffold.

Control of Chemo-, Regio-, and Stereoselectivity in the Synthesis of Alkyl-Substituted Aromatics

The successful synthesis of a specific isomer like this compound hinges on the precise control of selectivity at each step.

Regioselectivity: The control of substituent placement is paramount. Direct Friedel-Crafts alkylation of toluene with an ethyl halide would lead to a mixture of ortho and para isomers, while using isopropyl halide would be prone to polyalkylation. A more controlled, regioselective approach involves leveraging the directing effects of existing groups and the reliability of reactions like Friedel-Crafts acylation. For example, starting with 4-isopropyltoluene (p-cymene), a Friedel-Crafts acylation would be directed by the alkyl groups to the ortho position relative to one of them. Subsequent reduction of the ketone would yield the desired 1,2,4-substitution pattern, circumventing the issues of rearrangements and over-alkylation. masterorganicchemistry.comyoutube.com The order of substituent introduction is therefore a critical decision in the synthetic plan. libretexts.org

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. wikipedia.org A key example is the catalytic hydrogenation of an aryl alkyl ketone to an alkylbenzene. Under conditions where a palladium catalyst is used, the benzylic carbonyl is readily reduced while the much more stable aromatic ring remains intact. libretexts.org This allows for the targeted conversion of a ketone, introduced for regiocontrol, into the desired alkyl group without saturating the aromatic core.

Stereoselectivity: While the target molecule this compound is achiral, the synthesis of its congeneric aromatic scaffolds may require control of stereochemistry. For example, if a substituent contained a chiral center, its introduction or modification would need to be controlled. Asymmetric synthesis techniques, such as the use of chiral catalysts or auxiliaries, can be employed in reactions like asymmetric allylation or alkylation to produce enantiomerically enriched products. acs.org Modern organocatalysis, in particular, has made significant strides in developing stereoselective methods for the synthesis of complex molecules. acs.org

| Type of Selectivity | Synthetic Challenge | Controlling Strategy | Example |

|---|---|---|---|

| Regioselectivity | Achieving the correct 1,2,4-substitution pattern. | Friedel-Crafts acylation followed by reduction. masterorganicchemistry.com | Acylation of p-cymene to place a carbonyl group at the desired position, followed by reduction to the ethyl group. |

| Chemoselectivity | Reducing a functional group without affecting the aromatic ring. | Choice of specific reducing agents/conditions. wikipedia.org | Using H₂/Pd-C to reduce a benzylic ketone to a methylene group while leaving the benzene ring untouched. libretexts.org |

| Stereoselectivity | Controlling the 3D arrangement of atoms in chiral congeners. | Use of chiral catalysts, auxiliaries, or reagents. | Asymmetric allylation using a chiral phosphoric acid catalyst to synthesize chiral homoallylic alcohols. acs.org |

Environmental Behavior and Transformation Mechanisms of Alkyl Substituted Benzene Derivatives

Atmospheric Transformation Pathways of Aromatic Hydrocarbons

Once released into the atmosphere, volatile organic compounds (VOCs) like 2-Ethyl-1-methyl-4-(propan-2-yl)benzene are subject to various transformation processes. These reactions are crucial in determining the compound's atmospheric lifetime and its potential to contribute to the formation of secondary pollutants.

In the troposphere, the primary driver of chemical transformation for many organic compounds is photochemistry. While direct photolysis (degradation by direct absorption of sunlight) is generally not a significant removal pathway for simple aromatic hydrocarbons, the sunlight-driven reactions involving atmospheric oxidants are paramount. The energy from sunlight initiates and sustains the chain reactions involving radicals that lead to the degradation of these compounds. For instance, the photolysis of ozone (O₃) and other molecules can produce the highly reactive hydroxyl radical (•OH), which is a key player in the atmospheric degradation of this compound.

The dominant atmospheric loss process for this compound is its reaction with various oxidants.

Hydroxyl Radicals (•OH): The gas-phase reaction with hydroxyl radicals is the most significant atmospheric sink for most aromatic hydrocarbons. nih.gov These radicals are highly reactive and readily attack the aromatic ring and the alkyl side chains. The reaction is initiated by the addition of the •OH radical to the benzene (B151609) ring or by the abstraction of a hydrogen atom from one of the alkyl groups (ethyl, methyl, or isopropyl). This leads to the formation of a variety of oxygenated products and can contribute to the formation of tropospheric ozone and secondary organic aerosols (SOA).

Ozone (O₃): The reaction of aromatic hydrocarbons with ozone is generally much slower than the reaction with hydroxyl radicals. researchgate.net However, it can still be a relevant degradation pathway, particularly in regions with high ozone concentrations. The reaction proceeds via electrophilic addition of ozone to the aromatic ring, leading to the formation of primary ozonides that subsequently decompose into various oxidation products.

Nitrate Radicals (NO₃): During nighttime, in the absence of sunlight, the nitrate radical can become a significant oxidant for certain VOCs. researchgate.net Similar to hydroxyl radicals, the reaction with NO₃ radicals can proceed via addition to the aromatic ring or hydrogen abstraction from the alkyl side chains. The importance of this pathway is dependent on the concentration of both the aromatic hydrocarbon and nitrogen oxides (NOx). researchgate.net

Table 1: Atmospheric Reaction Rates of a Structurally Similar Compound

| Oxidant | Reaction | Rate Constant (cm³/molecule·s) | Atmospheric Lifetime |

|---|---|---|---|

| •OH | OH Radical Addition/Abstraction | High | Short |

| O₃ | Ozonolysis | Low to Moderate | Longer |

| NO₃ | Nitrate Radical Reaction (Nighttime) | Variable | Variable |

Biodegradation Pathways in Environmental Compartments

In soil and aquatic environments, the primary mechanism for the removal of this compound is biodegradation by microorganisms. The rate and extent of biodegradation are influenced by the compound's structure, the presence of suitable microbial populations, and environmental factors such as oxygen availability, temperature, and nutrient levels. researchgate.netnih.gov

Under aerobic conditions (in the presence of oxygen), microorganisms utilize oxygenases to initiate the breakdown of the aromatic ring. For alkyl-substituted benzenes, the degradation often begins with the oxidation of a methyl group on the side chain. ethz.ch For a related compound, p-cymene (B1678584), Pseudomonas putida has been shown to oxidize the benzylic methyl group as the initial step. ethz.ch This is followed by a series of enzymatic reactions that lead to the cleavage of the aromatic ring and the formation of intermediates that can enter central metabolic pathways, ultimately leading to the production of carbon dioxide, water, and microbial biomass. Several bacterial genera, including Pseudomonas, Acinetobacter, and Bacillus, are known to effectively degrade related compounds like linear alkylbenzene sulfonates. researchgate.net

The typical aerobic degradation pathway involves:

Side-chain oxidation: Initial attack on one of the alkyl groups, often the methyl group, to form an alcohol, then an aldehyde, and finally a carboxylic acid.

Ring hydroxylation: Dioxygenase enzymes introduce hydroxyl groups onto the aromatic ring, forming a catechol or a similar dihydroxylated intermediate.

Ring cleavage: The aromatic ring is opened by other enzymes.

Further metabolism: The resulting aliphatic acids are further broken down through pathways like β-oxidation. nih.gov

In the absence of oxygen, such as in saturated soils, sediments, and certain groundwater environments, anaerobic biodegradation can occur. semanticscholar.org This process is generally slower than aerobic degradation and is carried out by different groups of microorganisms. The initial activation of the stable aromatic ring without oxygen is a key and challenging step.

For the related compound p-cymene, two distinct anaerobic degradation pathways have been identified in denitrifying bacteria:

Methyl Group Hydroxylation: In "Aromatoleum aromaticum" pCyN1, the degradation starts with the oxygen-independent hydroxylation of the methyl group, forming 4-isopropylbenzyl alcohol. nih.govresearchgate.net

Fumarate Addition: In "Thauera" sp. strain pCyN2, the activation proceeds by the addition of the methyl group to fumarate, forming (4-isopropylbenzyl)succinate. nih.govresearchgate.net

Following these initial activation steps, the intermediates are further metabolized, often converging at a common intermediate like 4-isopropylbenzoyl-CoA, before the aromatic ring is eventually broken down. nih.gov Anaerobic degradation can be coupled to the reduction of various electron acceptors, including nitrate, sulfate, or iron (III).

Environmental Fate and Transport Phenomena in Aquatic and Terrestrial Matrices

The movement and distribution of this compound in the environment are governed by several physical and chemical processes. cdc.gov These processes determine whether the compound will remain in the soil, move into groundwater, or volatilize into the atmosphere.

Sorption: In soil and sediment, organic compounds like this compound can adsorb to organic matter and clay particles. researchgate.net This process, known as sorption, reduces the concentration of the compound in the water phase and can slow its transport. The extent of sorption is related to the compound's octanol-water partition coefficient (Kow); a higher Kow generally indicates a greater tendency to adsorb to soil and sediment.

Volatilization: From surface water and moist soil, this compound can move into the atmosphere through volatilization. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. Compounds with a higher Henry's Law constant are more likely to partition into the air.

Leaching: The downward movement of the compound through the soil profile with infiltrating water is known as leaching. This process can lead to the contamination of groundwater. Leaching is more significant for compounds that are more water-soluble and have a lower tendency to adsorb to soil particles.

Advection and Dispersion: Once dissolved in water (surface or groundwater), the compound will be transported with the flow of water (advection). nccoast.org It will also spread out from areas of higher concentration to lower concentration due to mechanical mixing and molecular diffusion (dispersion). nccoast.org

Table 2: Key Physicochemical Properties Influencing Environmental Fate

| Property | Definition | Implication for this compound |

|---|---|---|

| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Low solubility limits its concentration in the aqueous phase but allows for transport. |

| Vapor Pressure | The pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase. | A significant vapor pressure suggests a tendency to volatilize into the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. | A high Kow value indicates a tendency to adsorb to soil organic matter and bioaccumulate in organisms. |

| Henry's Law Constant | A measure of the tendency for a chemical to partition between air and water. | A higher value indicates a greater potential for volatilization from water bodies. |

Note: This table describes the general implications of these properties for the environmental fate of the compound.

Sorption and Desorption Dynamics with Soil Organic Matter and Sediments

The environmental distribution of this compound, an alkyl-substituted aromatic hydrocarbon, is significantly influenced by its interaction with soil and sediment matrices. The primary mechanism governing its retention in these media is sorption, a process largely driven by the compound's hydrophobicity and the organic carbon content of the soil or sediment.

The sorption process is generally considered to be reversible, with the compound capable of desorbing from soil and sediment particles back into the porewater. However, the kinetics of desorption can be complex and are often observed to be biphasic, with an initial rapid release followed by a much slower, prolonged desorption phase. This slow desorption is often attributed to the sequestration of the chemical within the complex three-dimensional structure of soil organic matter or its diffusion into micropores within the mineral matrix of the soil. This "aging" effect can lead to a reduction in the bioavailability of the compound over time, making it less accessible for microbial degradation or uptake by organisms.

The rate and extent of both sorption and desorption are influenced by a variety of environmental factors. These include soil and sediment properties such as organic matter content and composition, clay content, particle size distribution, and pH. For instance, soils with higher organic carbon content will generally exhibit a greater capacity for sorbing hydrophobic compounds. The characteristics of the specific alkyl-substituted benzene, such as its molecular size and degree of alkylation, also play a crucial role.

Table 1: Estimated and Comparative Soil Sorption and Partitioning Coefficients

| Compound | Molecular Formula | Log Kow (estimated) | Estimated Koc (L/kg) |

| Benzene | C6H6 | 2.13 | 60 |

| Toluene | C7H8 | 2.73 | 180 |

| p-Cymene | C10H14 | 3.66 | 850 |

| This compound | C12H18 | 4.5 (approx.) | 3000 - 5000 (projected) |

Note: The Log Kow and Koc for this compound are projected values based on its structure relative to the other listed compounds. Actual experimental values may vary.

Volatilization and Air-Water Exchange Processes

Volatilization is a significant environmental transport pathway for alkyl-substituted benzenes, including this compound, facilitating their movement from surface water and moist soil into the atmosphere. The tendency of a chemical to volatilize from water is primarily governed by its Henry's Law constant (H), which relates the partial pressure of the compound in the air to its concentration in the water at equilibrium.

While a specific, experimentally determined Henry's Law constant for this compound is not documented in readily available literature, its value can be estimated based on its vapor pressure and water solubility. Given its molecular structure as a C12-alkylbenzene, it is expected to have a relatively low water solubility and a moderate vapor pressure, resulting in a Henry's Law constant that favors volatilization. For comparison, the isomer p-cymene has an estimated Henry's Law constant that indicates rapid volatilization from water surfaces. nih.gov It is anticipated that this compound would exhibit similar behavior.

The process of air-water exchange is dynamic and influenced by several environmental factors. These include water temperature, air and water turbulence, wind speed, and the depth of the water body. Higher temperatures increase the vapor pressure of the compound, leading to a higher volatilization rate. Increased turbulence at the air-water interface, caused by wind or water flow, reduces the resistance to mass transfer and enhances the rate of exchange.

In soil environments, volatilization is also a key process, particularly from the soil surface. The rate of volatilization from soil is dependent on factors such as soil moisture content, temperature, and the extent of sorption of the compound to soil particles. In moist soils, volatilization is more significant as the compound can partition from the soil water into the soil air. However, the strong sorption of hydrophobic compounds like this compound to soil organic matter can significantly reduce its effective vapor pressure and thus attenuate the rate of volatilization.

Table 2: Comparative Volatilization Data for Selected Aromatic Hydrocarbons

| Compound | Henry's Law Constant (atm·m³/mol) at 25°C | Volatilization Half-life from a Model River (hours) |

| Benzene | 5.5 x 10⁻³ | 2.8 |

| Toluene | 6.7 x 10⁻³ | 3.1 |

| Ethylbenzene | 8.7 x 10⁻³ | 3.3 |

| p-Cymene | 1.1 x 10⁻² (estimated) | 3.5 (estimated) nih.gov |

| This compound | Estimated to be in the range of 10⁻² - 10⁻³ | Estimated to be on the order of hours to a few days |

Note: The Henry's Law constant and volatilization half-life for this compound are estimated based on the properties of structurally similar compounds. The model river has a depth of 1 m, a current of 1 m/s, and a wind speed of 3 m/s.

Persistence and Environmental Cycling Considerations for Substituted Aromatics

The environmental persistence of substituted aromatic hydrocarbons like this compound is determined by the interplay of various transformation and transport processes. While this compound is not expected to undergo significant abiotic degradation processes such as hydrolysis, its fate in the environment is primarily dictated by microbial degradation and, to a lesser extent, photodegradation in the atmosphere.

Biodegradation is a crucial mechanism for the removal of alkylbenzenes from soil and aquatic environments. Numerous studies have demonstrated that a wide variety of microorganisms possess the enzymatic machinery to degrade these compounds under both aerobic and anaerobic conditions. For instance, denitrifying bacteria have been shown to degrade p-cymene, an isomer of the target compound, in the absence of oxygen. nih.gov The initial step in the aerobic biodegradation of alkylbenzenes often involves the oxidation of the alkyl side chain or the aromatic ring by oxygenase enzymes. The rate of biodegradation can be influenced by the degree of alkyl substitution, with highly branched structures sometimes exhibiting slower degradation rates compared to linear alkylbenzenes.

The environmental cycling of this compound involves its partitioning between the atmosphere, water, soil, and sediment. Due to its expected moderate to high sorption to soil and sediment, a significant fraction of this compound released into the environment is likely to be associated with these matrices. Its potential for volatilization allows for its transport in the atmosphere, where it can be subject to long-range transport and subsequent deposition in other locations. In the atmosphere, it will react with photochemically produced hydroxyl radicals, leading to its degradation.

Table 3: Summary of Environmental Fate Processes for Alkyl-Substituted Benzenes

| Process | Relevance for this compound | Influencing Factors |

| Sorption | High | Soil organic matter content, clay content, compound hydrophobicity. |

| Volatilization | Moderate to High | Henry's Law constant, temperature, wind speed, water turbulence. |

| Biodegradation | High (Primary degradation pathway) | Microbial population, oxygen availability, nutrient levels, temperature. |

| Photodegradation | Moderate (in atmosphere) | Hydroxyl radical concentration, sunlight intensity. |

| Hydrolysis | Low (Not a significant process) | The compound lacks functional groups susceptible to hydrolysis. |

Advanced Industrial Applications and Material Science Relevance of Substituted Benzene Derivatives

Role as Versatile Chemical Feedstocks and Synthetic Intermediates

Substituted benzene (B151609) derivatives are paramount as feedstocks in the chemical industry due to the reactivity of the aromatic ring and its alkyl substituents. They serve as starting points for the synthesis of high-value chemicals and polymers.

Ethylbenzene is a cornerstone of the petrochemical industry, with over 99% of its production dedicated to being an intermediate in the manufacture of styrene monomer. wikipedia.orgnih.gov The production process typically involves the alkylation of benzene with ethylene. ogj.comcdc.gov Styrene, in turn, is the monomer for polystyrene, a ubiquitous plastic. wikipedia.org A smaller fraction of ethylbenzene is used as a solvent or as an intermediate for other chemicals. nih.gov

Cumene (Isopropylbenzene) is almost exclusively used as a chemical intermediate for the production of phenol and acetone through the cumene process. wikipedia.orgtaylorandfrancis.comnih.govwikipedia.org This process involves the oxidation of cumene to cumene hydroperoxide, which is then cleaved to yield phenol and acetone. acs.orgscribd.comepa.gov These two products are themselves crucial intermediates for a wide range of chemicals and materials, including bisphenol-A (BPA), phenolic resins, and caprolactam. amazonaws.com The global production of phenol is almost entirely based on this method. wikipedia.org

p-Cymene (B1678584) (4-Isopropyltoluene) , structurally similar to 2-Ethyl-1-methyl-4-(propan-2-yl)benzene, serves as a precursor for p-cresol and carvacrol. guidechem.comresearchgate.net It is also utilized in the synthesis of synthetic resins, fungicides, and pesticides. guidechem.comacs.org

Given its structure, this compound could theoretically be dehydrogenated at the ethyl or isopropyl group to form corresponding alkenylbenzenes, analogous to styrene production from ethylbenzene. These vinyl derivatives could serve as specialty monomers. Furthermore, oxidation of the alkyl side chains could yield acids, ketones, or hydroperoxides, similar to the cumene process, creating pathways to unique phenols and other functionalized molecules.

| Feedstock | Primary Derivative(s) | Major End Uses of Derivatives |

| Ethylbenzene | Styrene | Polystyrene plastics, Synthetic rubber |

| Cumene | Phenol, Acetone | Phenolic resins, Polycarbonates, Solvents |

| p-Cymene | p-Cresol, Carvacrol | Fragrances, Pesticides, Synthetic resins |

Integration into High-Performance Polymeric Materials and Composites

The derivatives of substituted benzenes are fundamental monomers for a wide variety of polymeric materials, from commodity plastics to high-performance resins.

Polystyrene , derived from the ethylbenzene feedstock, is one of the most widely used plastics globally. wikipedia.org It is a versatile thermoplastic that can be manufactured in various forms, including:

General-Purpose Polystyrene (GPPS): A clear, hard, and brittle plastic used for items like disposable cutlery, optical disc jewel cases, and models. wikipedia.org

Expanded Polystyrene (EPS): A lightweight foam (95–98% air) used extensively for thermal insulation in construction and for protective packaging due to its shock-absorbing properties. wikipedia.orgvmtcnc.comrtprototype.com

Extruded Polystyrene (XPS): A rigid foam with a more uniform, closed-cell structure, offering higher stiffness and moisture resistance, also used for building insulation. wikipedia.orgrtprototype.com

Phenolic Resins , produced from phenol (a derivative of cumene), are durable thermosetting plastics known for their high thermal resistance. taylorandfrancis.com Phenol is also a critical component in the synthesis of polycarbonates and epoxy resins, which are valued for their strength and toughness in automotive and electronic applications. taylorandfrancis.com

Conjugated Polymers can be synthesized using p-cymene as a sustainable, high-boiling aromatic solvent. nsf.gov Research has demonstrated that p-cymene is highly compatible with Direct Arylation Polymerization (DArP), a greener method for creating these polymers, yielding materials with high molecular weights and minimal defects. nsf.govresearchgate.net

For this compound, functionalization and subsequent polymerization could lead to specialty polymers. The presence and specific orientation of three different alkyl groups (methyl, ethyl, and isopropyl) on the benzene ring could be used to tailor the properties of the resulting polymer, such as solubility, glass transition temperature, and chemical resistance, making it a candidate for creating novel high-performance materials.

Applications in Organic Electronic Devices and Optoelectronic Materials

While simple alkylated benzenes like ethylbenzene and cumene are not typically used directly as active materials in electronic devices, their aromatic structure is a fundamental building block for more complex organic semiconductors. The benzene ring provides a rigid, planar core that can be functionalized to create materials with desirable electronic and optical properties.

The primary role of these simpler derivatives is often indirect. For instance, p-cymene has been identified as a promising green solvent for the synthesis of π-conjugated polymers, which are the active components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nsf.govresearchgate.net The choice of solvent in these syntheses is critical as it can influence the polymer's final properties, including its molecular weight and purity, which in turn affect device performance.

Derivatives of this compound could be synthesized to explore applications in this field. By adding electroactive functional groups to the aromatic ring, it would be possible to create novel small molecules or monomers for polymers. The existing alkyl groups could serve to enhance the solubility of these materials in organic solvents—a crucial factor for solution-based processing of electronic devices—and to influence the solid-state packing of the molecules, which has a direct impact on charge transport properties.

Catalytic Processes in Petroleum Refining and Fuel Industries

Alkylated benzenes are integral components of gasoline and are central to several refinery processes designed to produce high-octane fuels.

Natural Occurrence and Fuel Blending: Ethylbenzene and cumene are natural constituents of crude oil and refined fuels. wikipedia.orgtaylorandfrancis.comnih.govwikipedia.org Ethylbenzene is a component of mixed xylenes and is found in gasoline, where it acts as an anti-knock agent to increase the octane rating. wikipedia.orgnih.govstyrene.org Cumene is also a component of high-octane aviation fuel. nih.gov

Catalytic Reforming: This is a major refinery process used to convert low-octane naphthas into high-octane liquid products known as reformates. wikipedia.orgtaylorandfrancis.com The process uses a catalyst, typically platinum-based, to promote reactions such as the dehydrogenation of naphthenes and the dehydrocyclization of paraffins to produce aromatic hydrocarbons, including benzene, toluene, xylenes, and ethylbenzene. wikipedia.orgchemguide.co.ukpsu.edu This enrichment with aromatics significantly boosts the octane number of the fuel. psu.edu The reformate is a primary blending stock for high-octane gasoline. wikipedia.org

| Process/Application | Role of Substituted Benzene | Key Compounds Involved |

| Catalytic Reforming | Product of reforming, increases octane | Benzene, Toluene, Ethylbenzene, Xylenes |

| Gasoline Blending | Anti-knock agent, octane enhancer | Ethylbenzene, Cumene, other alkylbenzenes |

| Feedstock Production | Alkylation of benzene | Ethylbenzene, Cumene |

Design and Synthesis of Functional Materials with Tailored Macroscopic Properties

The ability to use simple substituted benzene feedstocks to create materials with highly specific, tailored properties is a hallmark of modern material science. The journey from a basic hydrocarbon to a high-performance functional material involves precise control over chemical synthesis and processing.

From Ethylbenzene to Polystyrene: The transformation of ethylbenzene into styrene and then into polystyrene is a prime example. The final properties of the polystyrene product are not inherent to the monomer but are tailored during manufacturing. By introducing a blowing agent, the liquid polymer can be expanded into EPS foam, creating a material that is lightweight and has excellent thermal insulation properties. rtprototype.com Through a different process, extruded polystyrene (XPS) is formed, resulting in a rigid, moisture-resistant board ideal for construction applications. wikipedia.org This demonstrates how the processing of a polymer derived from a simple feedstock dictates its macroscopic function.

From Cumene to Durable Resins: The conversion of cumene to phenol allows for the synthesis of phenolic resins. taylorandfrancis.com These are thermosetting plastics, meaning they form strong, permanent cross-linked networks upon curing. This molecular architecture imparts high durability, rigidity, and excellent resistance to heat and chemicals, making them suitable for demanding applications like circuit boards and adhesives.

From p-Cymene to Advanced Polymers: The use of p-cymene as a solvent in the synthesis of conjugated polymers showcases another level of control. nsf.gov Here, the solvent itself is a tool to tailor the material's properties at a molecular level. By enabling the formation of high molecular weight, defect-free polymer chains, p-cymene facilitates the creation of organic electronic materials with potentially superior performance. nsf.govresearchgate.net

For this compound, its unique substitution pattern offers a platform for designing new functional materials. The three distinct alkyl groups provide multiple reactive sites for further chemical modification. This complexity could be leveraged to synthesize, for example, specialty surfactants, lubricant additives, or monomers for polymers with precisely controlled architectures, leading to materials with tailored thermal, mechanical, or electronic properties.

Future Research Directions and Emerging Methodologies for Alkyl Substituted Benzene Compounds

Integration of Artificial Intelligence and Machine Learning in Aromatic Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of aromatic compound research. ijsetpub.com These computational tools offer the potential to accelerate discovery, optimize reaction conditions, and predict molecular properties with unprecedented speed and accuracy. sciepub.com

Machine learning algorithms, particularly deep learning and graph neural networks, are being developed to predict the outcomes of complex organic reactions and to propose novel retrosynthetic pathways. ijsetpub.com For instance, quantitative structure-property relationship (QSPR) models can be trained on large datasets of known aromatic compounds to predict the physicochemical properties of new, unsynthesized molecules. nih.govacs.org This predictive power allows researchers to prioritize synthetic targets with desired characteristics, saving significant time and resources. aalto.fi

One of the key applications of AI in this field is the development of models that can predict the degree of aromaticity and the electronic properties of polyaromatic compounds from their structural fingerprints. acs.orgnih.gov This is crucial for understanding the reactivity and stability of molecules like 2-Ethyl-1-methyl-4-(propan-2-yl)benzene.

Table 1: Applications of AI/ML in Aromatic Compound Research

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Reaction Prediction | Graph Neural Networks, Transformers | Accurately predict major and minor products, identify optimal reaction conditions. ijsetpub.com |

| Retrosynthesis Planning | Monte Carlo Tree Search, Reinforcement Learning | Propose novel and efficient synthetic routes to target aromatic compounds. iscientific.org |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Predict physical, chemical, and biological properties before synthesis. nih.govacs.org |

| De Novo Drug Design | Generative Adversarial Networks (GANs) | Design novel aromatic scaffolds with desired biological activities. jscholaronline.org |

The integration of AI into computer-assisted synthesis planning (CASP) is already showing remarkable results, with some models achieving high accuracy in predicting chemical synthesis routes. iscientific.org This synergy between AI and organic chemistry is expected to lead to the discovery of novel compounds and more efficient synthetic methodologies. nih.gov

Development of Greener and More Sustainable Synthesis Routes

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. For alkyl-substituted benzenes, this translates to the development of greener and more sustainable synthesis routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. royalsocietypublishing.org

A significant area of research is the replacement of traditional Friedel-Crafts alkylation catalysts, which are often corrosive and produce hazardous waste, with solid acid catalysts. tandfonline.com These heterogeneous catalysts are more easily separated from the reaction mixture and can often be regenerated and reused. Another promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild reaction conditions. nih.govrsc.org For example, enzymes could potentially be engineered to catalyze the specific alkylation of benzene (B151609) derivatives.

The principles of green chemistry are being applied to the entire lifecycle of these compounds, from the use of renewable starting materials to the design of biodegradable products. royalsocietypublishing.org Research is ongoing into the synthesis of linear alkylbenzenes, key intermediates in the production of biodegradable surfactants, from biomass-derived furan (B31954) and linear alkenes. tandfonline.com

Table 2: Comparison of Traditional and Green Synthesis Routes for Alkylbenzenes

| Feature | Traditional Friedel-Crafts Alkylation | Greener Alternatives |

|---|---|---|

| Catalyst | Homogeneous liquid acids (e.g., HF, AlCl3) | Solid acid catalysts, zeolites, enzymes tandfonline.comnih.gov |

| Solvent | Often uses hazardous organic solvents | Solvent-free conditions, ionic liquids, water royalsocietypublishing.org |

| Feedstock | Petroleum-based (benzene, olefins) | Biomass-derived feedstocks (e.g., furan) tandfonline.com |

| Byproducts | Acidic waste, unwanted isomers | Fewer byproducts, often recyclable |

| Energy Consumption | Typically requires high temperatures and pressures | Milder reaction conditions, lower energy input rsc.org |

Furthermore, the use of visible-light photoredox catalysis presents a sustainable approach for the functionalization of aromatic compounds, often utilizing inexpensive and environmentally benign catalysts. mdpi.com

Exploration of Novel Reactivity and Unconventional Functionalization Strategies

Chemists are continuously seeking new ways to functionalize aromatic rings, moving beyond classical electrophilic aromatic substitution. A major focus is on the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. tsijournals.com This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses.

Transition-metal catalysis has been a cornerstone of C-H functionalization, with metals like palladium and rhodium enabling the selective introduction of a wide range of functional groups. acs.org More recently, photoredox catalysis has emerged as a powerful tool for C-H functionalization, using light to generate reactive radical intermediates that can participate in a variety of transformations. acs.orgnih.gov This strategy has been successfully applied to the alkylation and arylation of arenes. acs.org

Researchers are also exploring the use of directing groups to control the regioselectivity of C-H functionalization, allowing for the targeted modification of specific positions on the aromatic ring. researchgate.net These advances are expanding the toolbox of synthetic chemists and enabling the construction of complex aromatic molecules with unprecedented precision.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing processes and developing new transformations. Advanced in-situ characterization techniques allow chemists to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and byproduct formation. spectroscopyonline.com

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are increasingly being used for in-situ reaction monitoring. fu-berlin.de These non-destructive techniques can provide detailed structural information about the species present in the reaction mixture as the reaction progresses. bruker.commagritek.com For instance, flow NMR spectroscopy allows for the continuous monitoring of a reaction as it occurs, providing a wealth of kinetic data. rsc.org

Mass spectrometry is another powerful tool for real-time reaction analysis, capable of detecting and identifying transient intermediates that may not be observable by other methods. waters.com The data obtained from these in-situ techniques are invaluable for developing accurate kinetic models and for optimizing reaction conditions to maximize yield and minimize waste.

Table 3: Overview of Advanced In-Situ Characterization Techniques

| Technique | Information Provided | Advantages |

|---|---|---|

| In-Situ NMR Spectroscopy | Real-time concentrations of reactants, intermediates, and products; kinetic data. bruker.commagritek.com | High structural resolution, quantitative. |

| In-Situ FTIR/Raman Spectroscopy | Vibrational information for functional group analysis; reaction progress. spectroscopyonline.comfu-berlin.de | Fast acquisition times, compatible with a wide range of reaction conditions. |

| In-Situ Mass Spectrometry | Detection of reaction intermediates and byproducts; molecular weight information. waters.com | High sensitivity, ability to identify transient species. |

| In-Situ X-ray Techniques | Information on the structure of catalysts and materials under reaction conditions. numberanalytics.comresearchgate.net | Provides insights into the active state of heterogeneous catalysts. |

Computational Design and Predictive Modeling for Novel Aromatic Scaffolds

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new aromatic compounds with tailored properties. rsdjournal.org Quantum chemical calculations, for example, can be used to predict the electronic structure, stability, and reactivity of molecules before they are synthesized in the lab. ni.ac.rsrsc.org

These predictive models can be used to design novel aromatic scaffolds with specific applications in mind, such as new pharmaceuticals, organic electronic materials, or advanced polymers. By screening virtual libraries of compounds, researchers can identify promising candidates for synthesis, significantly reducing the time and cost associated with experimental discovery. rsc.org

The synergy between computational design and experimental synthesis is creating a powerful feedback loop. Experimental data is used to refine and improve the accuracy of computational models, which in turn provide more reliable predictions to guide future experimental work. This integrated approach is accelerating the pace of innovation in the field of aromatic chemistry.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 2-Ethyl-1-methyl-4-(propan-2-yl)benzene?

- Methodological Answer : Utilize Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents regioselectively. For example, column chromatography (SiO₂, pentane:EtOAc gradients) can purify intermediates . Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry (EI-MS) . Optimize yields by adjusting catalyst loadings (e.g., Pd catalysts) and reaction temperatures.

Q. How can the structural conformation of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement of crystallographic data, ensuring proper handling of twinned or high-resolution datasets . Complement with DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental bond lengths/angles. Assign stereochemistry via NOESY NMR if chiral centers exist .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s physicochemical properties?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to predict electronic properties (e.g., HOMO-LUMO gaps) and solvent interactions. Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can model its behavior in lipid bilayers or protein-binding pockets. Validate predictions against experimental solubility and partition coefficients (logP) .

Q. How can regioselectivity challenges during synthesis be systematically addressed?

- Methodological Answer : Analyze steric and electronic effects of substituents using Hammett constants and molecular electrostatic potential (MEP) maps. For example, the isopropyl group at position 4 may direct electrophilic substitution via steric hindrance. Use deuterium-labeling experiments or kinetic isotope effects (KIE) to probe reaction mechanisms .

Q. What advanced techniques are recommended for studying its interactions with biological targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes/receptors. For cellular studies, use fluorescence tagging (e.g., Alexa Fluor 488 conjugates) and confocal microscopy to track subcellular localization. Pair with metabolomic profiling (LC-HRMS) to identify downstream effects .

Q. How can analytical methods resolve data contradictions in stability studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection to monitor degradation products under varying pH/temperature. For example, employ a mobile phase of methanol:buffer (65:35, pH 4.6) to separate isomers or degradation byproducts . Validate with accelerated stability testing (ICH Q1A guidelines) and kinetic modeling (Arrhenius plots).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.